molecular formula C20H18O5 B5714232 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5714232
M. Wt: 338.4 g/mol
InChI Key: HLGTVVJDDWUDPG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 3,4-dimethylcoumarin in the presence of a base, followed by an esterification reaction to introduce the oxoethoxy group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar compounds to 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one include other chromenone derivatives such as:

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-13(2)20(22)25-19-10-16(8-9-17(12)19)24-11-18(21)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGTVVJDDWUDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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